molecular formula C15H15N3OS2 B2698125 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034468-95-4

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2698125
CAS No.: 2034468-95-4
M. Wt: 317.43
InChI Key: MWSVSXKZFFNRPA-UHFFFAOYSA-N
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Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound features a benzothiophene ring system attached to a propan-2-yl group, which in turn is connected to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Biology: It has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.

Medicine: Research has indicated its use in medicinal chemistry, where it may serve as a precursor for drug development.

Industry: Its unique properties make it valuable in material science and the development of new chemical products.

Comparison with Similar Compounds

  • Benzothiophene derivatives: These compounds share the benzothiophene core but differ in their substituents and functional groups.

  • Thiadiazole derivatives: Compounds containing the thiadiazole ring system, which may have different substituents and positions.

Uniqueness: N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its specific combination of benzothiophene and thiadiazole rings, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-9(16-15(19)14-10(2)17-18-21-14)7-11-8-20-13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSVSXKZFFNRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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